2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrimidine and pyridine rings, as well as multiple sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Cyclization Reactions: The formation of pyrimidine and pyridine rings often involves cyclization reactions, where linear precursors undergo intramolecular reactions to form cyclic structures.
Amidation Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent, due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHYLPHENYL)SULFANYL]-N-(4-SULFAMOYLPHENYL)ACETAMIDE: This compound shares similar sulfanyl groups and aromatic structures but differs in its overall molecular framework.
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds have been studied for their antimicrobial and anti-inflammatory activities and share some structural similarities with the target compound.
Uniqueness
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of pyrimidine and pyridine rings, as well as its multiple sulfanyl groups. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C25H22N4OS2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-pyridin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H22N4OS2/c1-17-3-7-19(8-4-17)16-31-25-27-15-22(32-21-9-5-18(2)6-10-21)23(29-25)24(30)28-20-11-13-26-14-12-20/h3-15H,16H2,1-2H3,(H,26,28,30) |
InChI Key |
ZTYLYPMWNSCCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=NC=C3)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
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